(S)-1-Chloro-5-hexen-2-ol: A Technical Guide for Advanced Synthesis
(S)-1-Chloro-5-hexen-2-ol: A Technical Guide for Advanced Synthesis
Abstract: (S)-1-Chloro-5-hexen-2-ol is a versatile chiral building block of significant interest to researchers in pharmaceutical and agrochemical development. Its trifunctional nature, comprising a stereodefined secondary alcohol, a primary chloride, and a terminal alkene, offers a rich platform for complex molecular architecture. This guide provides an in-depth analysis of its physicochemical properties, enantioselective synthesis strategies, chemical reactivity, and established protocols. It is intended to serve as a comprehensive resource for scientists leveraging this synthon in multi-step organic synthesis.
Introduction: The Role of (S)-1-Chloro-5-hexen-2-ol as a Chiral Synthon
In the landscape of drug discovery and fine chemical synthesis, the demand for enantiomerically pure starting materials is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other is inactive or even harmful. (S)-1-Chloro-5-hexen-2-ol emerges as a valuable synthon precisely because it provides a pre-defined stereocenter at the C2 position.[1] This feature allows for the direct incorporation of chirality into a target molecule, often simplifying complex synthetic routes and avoiding costly and labor-intensive chiral separations at later stages.
The molecule's utility is further amplified by its three distinct functional groups, each offering a handle for orthogonal chemical transformations. The secondary alcohol can be oxidized or used as a nucleophile; the primary chloride is an excellent electrophilic site for substitution reactions; and the terminal alkene is amenable to a wide array of addition and cross-coupling reactions. This multifunctionality makes it a powerful intermediate in the synthesis of complex targets, such as protease inhibitors and anti-inflammatory agents.[1]
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. While some experimental data for (S)-1-Chloro-5-hexen-2-ol is not widely published, a combination of data from its racemic mixture, its precursor, and computational models provides a solid foundation for its handling and application.
Table 1: Physicochemical Properties of 1-Chloro-5-hexen-2-ol and Related Compounds
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-1-chlorohex-5-en-2-ol | Vulcanchem[1] |
| Molecular Formula | C₆H₁₁ClO | PubChem[2] |
| Molecular Weight | 134.60 g/mol | PubChem[2] |
| Canonical SMILES | C=CCCC(CCl)O | PubChem[2] |
| Stereochemistry | (S) at C2 | Vulcanchem[1] |
| Solubility | Soluble in organic solvents (ethanol, acetone); Insoluble in water. | Vulcanchem[1] |
| Boiling Point (est.) | Similar to its precursor, 5-Hexen-2-ol (130-131 °C) | Sigma-Aldrich[3] |
| Density (est.) | Higher than its precursor, 5-Hexen-2-ol (0.828 g/mL at 25 °C) | Sigma-Aldrich[3] |
| XLogP3-AA (Computed) | 1.7 | PubChem[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |
Enantioselective Synthesis Strategies
The synthesis of the enantiopure (S)-isomer is the most critical step in harnessing the utility of this chiral building block. Direct chlorination of racemic 5-hexen-2-ol yields a racemic product, necessitating a strategy for asymmetric synthesis or resolution.
Rationale for Stereochemical Control
The choice of synthetic route is dictated by the need for high enantiomeric excess (ee). In pharmaceutical applications, regulatory agencies demand stringent control over stereoisomers. An effective enantioselective synthesis not only ensures the desired biological activity but also minimizes potential off-target effects from the unwanted (R)-enantiomer.
Common Synthetic Routes
The most prevalent approach begins with the precursor 5-hexen-2-ol.[1]
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Kinetic Resolution: This method involves the use of a chiral catalyst or enzyme (e.g., a lipase) that selectively reacts with one enantiomer of racemic 5-hexen-2-ol, leaving the other, desired enantiomer unreacted and allowing for its separation. This is a highly effective method for producing enantiopure alcohols.[1]
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Asymmetric Reduction: An alternative strategy involves the asymmetric reduction of the corresponding ketone, 5-hexen-2-one, using a chiral reducing agent (e.g., a borane with a chiral ligand) to stereoselectively form the (S)-alcohol.
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Chlorination: Once the enantiopure (S)-5-hexen-2-ol is obtained, it is chlorinated. The key consideration here is to use a reagent that will not disturb the stereocenter. Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are commonly employed under controlled conditions to achieve this transformation.[1]
Caption: Enantioselective synthesis pathways to (S)-1-Chloro-5-hexen-2-ol.
Chemical Reactivity and Transformations
The synthetic utility of (S)-1-Chloro-5-hexen-2-ol stems from the distinct reactivity of its three functional groups. This allows for selective modification, making it a versatile node in a synthetic pathway.
Reactions at the C2-Hydroxyl Group
The secondary alcohol is a nucleophile and can be a site for oxidation.
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Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation will convert the alcohol to the corresponding ketone, (S)-1-chloro-5-hexen-2-one, without affecting the alkene or chloride.
Reactions at the C1-Chloro Group
The primary chloride is an excellent electrophile for Sₙ2 reactions.
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Nucleophilic Substitution: It reacts readily with a variety of nucleophiles. For example, sodium azide (NaN₃) can be used to introduce an azido group, a precursor to an amine or a component in "click" chemistry.
Reactions of the Terminal Alkene
The double bond can undergo a wide range of addition reactions.
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Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) will reduce the double bond to yield (S)-1-chlorohexan-2-ol.
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Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will form an epoxide.
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Hydroboration-Oxidation: This two-step sequence can be used to install an alcohol at the terminal carbon (C6) with anti-Markovnikov regioselectivity.
Caption: Key chemical transformations of (S)-1-Chloro-5-hexen-2-ol.
Applications in Drug Discovery and Agrochemicals
The structural motifs accessible from (S)-1-Chloro-5-hexen-2-ol are prevalent in many biologically active molecules.
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Pharmaceutical Intermediates: Its role as a chiral building block is critical in constructing complex molecules where specific stereochemistry is essential for efficacy. It has been utilized in the development of protease inhibitors and anti-inflammatory agents, where the stereocenter it provides is integral to the molecule's interaction with its biological target.[1]
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Agrochemical Development: The reactivity of the chloro- and hydroxyl- groups allows for its incorporation into novel pesticides and herbicides. Chlorinated alcohols often serve as precursors to bioactive compounds designed to target plant or insect-specific biological pathways.[1]
Experimental Protocol: Oxidation to (S)-1-Chloro-5-hexen-2-one
This protocol describes a standard laboratory procedure for the oxidation of the secondary alcohol to a ketone using pyridinium chlorochromate (PCC), a common and reliable method.
Objective: To synthesize (S)-1-Chloro-5-hexen-2-one from (S)-1-Chloro-5-hexen-2-ol.
Materials:
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(S)-1-Chloro-5-hexen-2-ol
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Pyridinium chlorochromate (PCC)
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Anhydrous Dichloromethane (DCM)
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Silica Gel
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Celite® or a similar filter aid
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Round-bottom flask, magnetic stirrer, and stir bar
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Separatory funnel
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Rotary evaporator
Methodology:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM).
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Substrate Addition: Dissolve (S)-1-Chloro-5-hexen-2-ol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution to the stirring PCC suspension dropwise over 10-15 minutes. Causality Note: Slow addition helps to control the exothermic reaction and prevent potential side reactions.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup - Filtration: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes. Prepare a short plug of silica gel topped with Celite® in a fritted funnel. Filter the reaction mixture through this plug to remove the chromium salts. Trustworthiness Note: This filtration is critical for removing the bulk of the inorganic byproducts, simplifying subsequent purification.
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Workup - Extraction: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate the solution using a rotary evaporator.
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Purification: The resulting crude oil can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure (S)-1-Chloro-5-hexen-2-one.
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Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety precautions are essential.
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Hazard Identification: 1-Chloro-5-hexen-2-ol is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemically resistant gloves.
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Handling: Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spectral Data and Characterization
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¹H NMR: The spectrum is expected to show distinct signals for:
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The terminal alkene protons (=CH₂) around 5.0-5.8 ppm.
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The internal alkene proton (=CH-) as a multiplet around 5.7-5.9 ppm.
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The proton on the carbon bearing the alcohol (CH-OH) as a multiplet around 3.8-4.2 ppm.
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The diastereotopic protons of the chloromethyl group (CH₂Cl) as two distinct multiplets (or a doublet of doublets) around 3.5-3.7 ppm.
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The remaining methylene protons as multiplets in the upfield region.
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A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.
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¹³C NMR: Approximately 6 distinct signals are expected, corresponding to each carbon atom in the unique chemical environment.
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Infrared (IR) Spectroscopy: Key vibrational stretches would include:
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A broad O-H stretch around 3200-3600 cm⁻¹.
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Alkene C-H stretches just above 3000 cm⁻¹.
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Alkyl C-H stretches just below 3000 cm⁻¹.
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A C=C stretch around 1640 cm⁻¹.
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A C-Cl stretch in the fingerprint region, typically around 600-800 cm⁻¹.
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References
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1-Chlorohex-5-en-2-ol | C6H11ClO | CID 14680122 - PubChem . National Center for Biotechnology Information. [Link]
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5-Chlorohexan-2-ol | C6H13ClO | CID 12809153 - PubChem . National Center for Biotechnology Information. [Link]
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5-Hexen-2-ol . NIST WebBook, SRD 69. [Link]
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Chemical Properties of 5-Hexen-2-ol (CAS 626-94-8) . Cheméo. [Link]
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Showing Compound 2-Hexen-1-ol (FDB002930) . FooDB. [Link]
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4-Methylene-5-hexen-2-ol - SpectraBase . Wiley-VCH. [Link]
